N-(3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonylamino}phenyl)acetamide
Description
N-(3-{[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonylamino}phenyl)acetamide is a synthetic small molecule characterized by a 5-oxopyrrolidinone core, a 4-chlorophenyl substituent, and an acetamide functional group. This compound shares structural motifs common in medicinal chemistry, including hydrogen-bonding capabilities (via the acetamide and carbonyl groups) and lipophilic aromatic interactions (via the chlorophenyl group).
Properties
IUPAC Name |
N-(3-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-12(24)21-15-3-2-4-16(10-15)22-19(26)13-9-18(25)23(11-13)17-7-5-14(20)6-8-17/h2-8,10,13H,9,11H2,1H3,(H,21,24)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWUEWBHEAJQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonylamino}phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the chlorophenyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonylamino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonylamino}phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-{[1-(4-ch
Biological Activity
N-(3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonylamino}phenyl)acetamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Pyrrolidinone ring : Imparts unique chemical properties.
- 4-Chlorophenyl group : Enhances biological activity through potential interactions with various molecular targets.
- Acetamide moiety : Contributes to its solubility and stability.
The molecular formula for this compound is with a molecular weight of approximately 346.78 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, with moderate to strong activity observed against Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
- Anticancer Properties : There is emerging evidence supporting its potential in cancer therapy, particularly through mechanisms involving apoptosis induction and cell cycle arrest .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationship (SAR) studies:
- Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
- Inhibition of Pathological Processes : By inhibiting key enzymes involved in disease processes, the compound could potentially alter the progression of conditions such as cancer and bacterial infections.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their overall therapeutic effects .
Case Studies
- Antibacterial Screening :
- Enzyme Inhibition Studies :
Data Table: Biological Activities
Comparison with Similar Compounds
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Structure: Features a pyrazole ring instead of pyrrolidinone, with a 4-chlorophenyl group and acetamide moiety.
- Function : A precursor for synthesizing derivatives of the insecticide Fipronil .
- Key Differences: The pyrazole ring introduces different electronic and steric properties compared to pyrrolidinone.
- Pharmacological Relevance : Likely targets insect nervous systems, differing from the putative human therapeutic targets of the parent compound .
Triazole-Tethered Indolinones (e.g., Compounds 11i–11l)
- Structure: Incorporate a 1,2,4-triazole linker, indolinone core, and 4-chlorophenyl group. Examples include N-[4-(3-{N′-[5-Chloro-2-oxoindolin-3-ylidene]hydrazinecarbonyl}-1-(4-chlorophenyl)-triazol-5-yl)phenyl]acetamide (11i).
- Function : Potent inhibitors of VEGFR-2, a key target in antiangiogenic cancer therapy .
- Key Differences: The triazole-indolinone scaffold enables π-π stacking and hydrogen bonding with kinase domains.
- Pharmacological Relevance: Demonstrated anticancer activity, contrasting with the unknown biological profile of the parent compound .
N-[(3S)-1-{4-[(3-Fluorophenyl)methoxy]phenyl}-5-oxopyrrolidin-3-yl]acetamide
- Structure: Shares the pyrrolidinone core and acetamide group but replaces 4-chlorophenyl with a 3-fluorophenylmethoxy substituent.
- Key Differences :
2-(Benzylsulfanyl)-N-{5-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide
- Structure: Combines pyrrolidinone with a thiadiazole ring and benzylsulfanyl group.
- Benzylsulfanyl group increases lipophilicity, which may affect membrane permeability .
- Pharmacological Relevance: No direct activity data, but thiadiazoles are known for antimicrobial and anticancer applications .
Structural and Functional Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
